REACTION_CXSMILES
|
[C:1]1([CH:11]=[CH:12]C(=O)C)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.Cl.[NH2:17][OH:18].[OH-].[Na+]>CO>[C:5]1([CH:4]=[CH:3][CH:2]=[CH:1][C:11](=[N:17][OH:18])[CH3:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
5.28 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)C=CC(C)=O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
diluted with water (50 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×50 ml)
|
Type
|
CUSTOM
|
Details
|
The organic phase was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=CC=CC(C)=NO
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |